molecular formula C17H19NO5S B2756640 (E)-N-(4-hydroxy-3,5-dimethoxybenzylidene)-2-phenylethanesulfonamide CAS No. 691370-39-5

(E)-N-(4-hydroxy-3,5-dimethoxybenzylidene)-2-phenylethanesulfonamide

Cat. No.: B2756640
CAS No.: 691370-39-5
M. Wt: 349.4
InChI Key: BBXNTQRDPXUZBG-LDADJPATSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, compounds based on vaniline and benzylidenehydrazine structure were synthesized with various substituents on the phenyl aromatic ring of the molecule and evaluated as tyrosinase inhibitors .


Molecular Structure Analysis

The molecular structure of related compounds such as “Benzaldehyde, 4-hydroxy-3,5-dimethoxy-” has been studied . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds such as “Benzaldehyde, 4-hydroxy-3,5-dimethoxy-” have been studied . The molecular weight of this compound is 182.1733 .

Scientific Research Applications

Photodynamic Therapy Application

  • Use in Cancer Treatment: A study by Pişkin et al. (2020) synthesized new derivatives of benzylidene)amino)benzenesulfonamide and characterized their properties. They found that these compounds, particularly zinc(II) phthalocyanine 3, show significant potential as Type II photosensitizers in photodynamic therapy for cancer treatment. This is due to their high singlet oxygen quantum yield and good fluorescence properties (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial and Enzyme Inhibition

  • Antimicrobial Activity and Enzyme Inhibition: Alyar et al. (2018) synthesized new Schiff bases of Sulfa drugs and their Pd(II), Cu(II) complexes. These compounds exhibited significant antimicrobial activities against various pathogens and also showed high inhibition potencies on enzymes, particularly carbonic anhydrase II (CA II) and carbonic anhydrase I (CAI) (Alyar, Şen, Alyar, Adem, Kalkancı, & Özdemir, 2018).

Photophysicochemical Properties

  • Applications in Photocatalysis: Öncül et al. (2021) explored the photophysical and photochemical properties of zinc(II) phthalocyanine with new benzenesulfonamide derivative substituents. They concluded that these compounds have suitable photosensitizing abilities for photocatalytic applications, owing to their efficient photophysical properties (Öncül, Öztürk, & Pişkin, 2021).

Cytotoxicity and Potential as Enzyme Inhibitors

  • Cytotoxicity and Enzyme Inhibition: A study by Gul et al. (2016) synthesized a series of benzenesulfonamides and tested them for cytotoxicity, tumor-specificity, and potential as carbonic anhydrase inhibitors. The findings suggest potential applications in anti-tumor studies and as enzyme inhibitors (Gul, Tuğrak, Sakagami, Taslimi, Gulcin, & Supuran, 2016).

Mechanism of Action

The mechanism of action of similar compounds has been studied. For example, vaniline–benzylidenehydrazine hybrids have been evaluated as potent tyrosinase inhibitors . These new derivatives showed significant anti-tyrosinase activities .

Future Directions

The future directions of research on similar compounds involve the development of novel drugs for various applications in the food, cosmetics, and medicinal industries . For instance, 1,3,4-oxadiazole hybrids have been studied for their anticancer potential .

Properties

IUPAC Name

(NE)-N-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-2-phenylethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO5S/c1-22-15-10-14(11-16(23-2)17(15)19)12-18-24(20,21)9-8-13-6-4-3-5-7-13/h3-7,10-12,19H,8-9H2,1-2H3/b18-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBXNTQRDPXUZBG-LDADJPATSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C=NS(=O)(=O)CCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1O)OC)/C=N/S(=O)(=O)CCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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